2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, a trifluoromethyl group, and another pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloropyridine and 3-bromopyridine.
Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to form the carbon-carbon bond between the pyridine rings. This reaction is carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in an organic solvent (e.g., toluene) under an inert atmosphere.
Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a suitable base (e.g., cesium carbonate) and a catalyst (e.g., copper iodide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The pyridine rings can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) and an organic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chlorine atom.
Oxidation Products: Oxidized forms of the pyridine rings.
Reduction Products: Reduced forms of the pyridine rings.
Scientific Research Applications
2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Materials Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The pyridine rings can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(pyridin-3-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridine: Lacks the chlorine atom, leading to variations in reactivity and biological activity.
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the additional pyridine ring, affecting its overall structure and function.
Uniqueness
2-Chloro-3-(pyridin-3-yl)-6-(trifluoromethyl)pyridine is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-3-pyridin-3-yl-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-8(7-2-1-5-16-6-7)3-4-9(17-10)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNJCDTZVTSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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